molecular formula C13H14FN B027732 1-(2-Fluorophenyl)cyclohexanecarbonitrile CAS No. 106795-72-6

1-(2-Fluorophenyl)cyclohexanecarbonitrile

Cat. No.: B027732
CAS No.: 106795-72-6
M. Wt: 203.25 g/mol
InChI Key: NLLWMLADVNXWKT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H14FN and a molecular weight of 203.25 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group. It is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclohexanecarbonitrile typically involves the reaction of 2-fluorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of a cyanide source to introduce the carbonitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

1-(2-Fluorophenyl)cyclohexanecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It serves as a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the carbonitrile group may participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    1-(2-Bromophenyl)cyclohexanecarbonitrile: Contains a bromine atom, leading to different chemical and physical properties.

    1-(2-Methylphenyl)cyclohexanecarbonitrile: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLWMLADVNXWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352931
Record name 1-(2-FLUOROPHENYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106795-72-6
Record name 1-(2-FLUOROPHENYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106795-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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